molecular formula C21H18N4O3S2 B2391218 4-(N-ethyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1323419-81-3

4-(N-ethyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No. B2391218
CAS RN: 1323419-81-3
M. Wt: 438.52
InChI Key: UYOOAKVTKGXOCY-UHFFFAOYSA-N
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Description

4-(N-ethyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative and has been found to have a wide range of biological activities.

Scientific Research Applications

Synthesis and Binding with Bovine Serum Albumin

The compound 4-(N-ethyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is structurally related to p-hydroxycinnamic acid amides studied by Meng et al. (2012). These amides, including variants like SPPA and SPOA, were synthesized and their interactions with bovine serum albumin (BSA) were analyzed. The binding constants, thermodynamic parameters, and conformational changes in BSA were observed, indicating the potential for biological interactions of similar compounds (Meng et al., 2012).

Histone Deacetylase Inhibition

Another structurally similar compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), described by Zhou et al. (2008), is an isotype-selective histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11 and has shown potential as an anticancer drug (Zhou et al., 2008).

Capillary Electrophoresis of Related Substances

Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for separating substances structurally related to this compound, such as imatinib mesylate and its analogs. This method highlights the importance of analytical techniques in characterizing similar compounds (Ye et al., 2012).

One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, crucial pharmacophores in similar compounds, has been streamlined into a one-step process using a green approach by Shi et al. (2018). This advancement in synthesis methods could be applicable to the production of this compound (Shi et al., 2018).

Antimicrobial Activity of Similar Compounds

Mittal et al. (2011) explored substituted tricyclic compounds like 5,6,7,8-tetrahydro pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, which are structurally related. These compounds demonstrated significant antibacterial and antifungal activities, suggesting similar potential for this compound (Mittal et al., 2011).

properties

IUPAC Name

4-[ethyl(phenyl)sulfamoyl]-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S2/c1-2-25(16-6-4-3-5-7-16)30(27,28)17-10-8-15(9-11-17)20(26)24-19-18-12-13-29-21(18)23-14-22-19/h3-14H,2H2,1H3,(H,22,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOOAKVTKGXOCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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